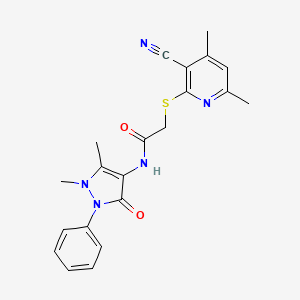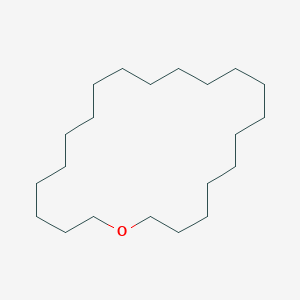![molecular formula C12H11IO4S B14142843 [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate CAS No. 61477-31-4](/img/structure/B14142843.png)
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is a compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications. The presence of both hydroxy and sulfonate groups in the molecule contributes to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate typically involves the oxidation of iodobenzene derivatives. One common method is the reaction of iodobenzene with a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a sulfonating agent like sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced to lower oxidation state iodine compounds.
Substitution: The hydroxy and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.
Aplicaciones Científicas De Investigación
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate exerts its effects involves its ability to act as an oxidizing agent. The hypervalent iodine center can facilitate the transfer of oxygen atoms to substrates, leading to their oxidation. This process often involves the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound with similar oxidizing properties.
Iodosobenzene: Known for its use in oxidation reactions.
Phenyliodine(III) bis(trifluoroacetate): Used in various organic transformations.
Uniqueness
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is unique due to the presence of both hydroxy and sulfonate groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable reagent in both academic and industrial settings.
Propiedades
Número CAS |
61477-31-4 |
|---|---|
Fórmula molecular |
C12H11IO4S |
Peso molecular |
378.18 g/mol |
Nombre IUPAC |
[hydroxy(phenyl)-λ3-iodanyl] benzenesulfonate |
InChI |
InChI=1S/C12H11IO4S/c14-13(11-7-3-1-4-8-11)17-18(15,16)12-9-5-2-6-10-12/h1-10,14H |
Clave InChI |
MXUJRZRNLJYUAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)

![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
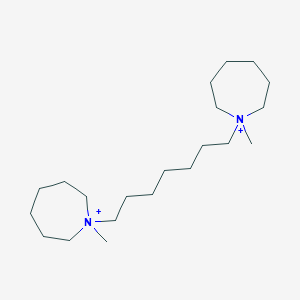
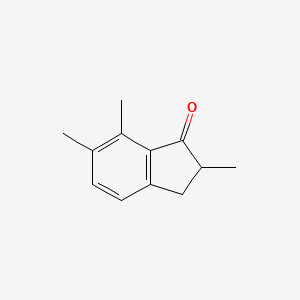
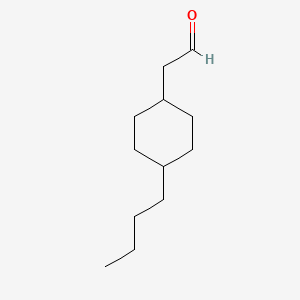
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
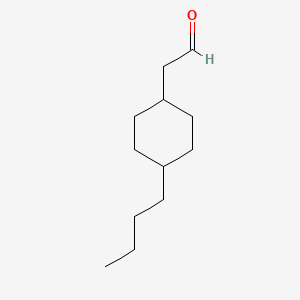
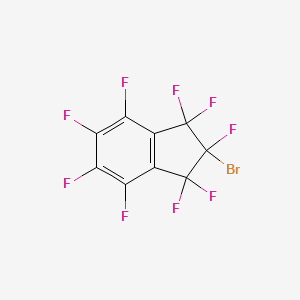
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
